7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one
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Overview
Description
7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentylamine derivative with a thiazole precursor in the presence of a chlorinating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and pyranothiazole share structural similarities.
Pyridine Derivatives: Compounds such as pyrazolopyridine and pyridopyrimidine are structurally related.
Uniqueness
7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClN2OS |
---|---|
Molecular Weight |
254.74 g/mol |
IUPAC Name |
7-chloro-4-cyclopentyl-[1,3]thiazolo[5,4-b]pyridin-5-one |
InChI |
InChI=1S/C11H11ClN2OS/c12-8-5-9(15)14(7-3-1-2-4-7)11-10(8)13-6-16-11/h5-7H,1-4H2 |
InChI Key |
ATWIGJJNJDXUNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(C3=C2SC=N3)Cl |
Origin of Product |
United States |
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